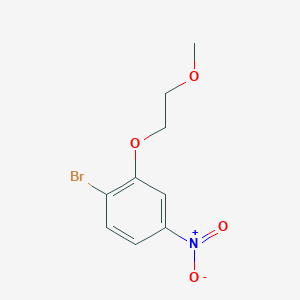
1-Bromo-2-(2-methoxyethoxy)-4-nitrobenzene
Cat. No. B8488769
M. Wt: 276.08 g/mol
InChI Key: MPCQJCYMFGKBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07723337B2
Procedure details


To a solution of 2-bromo-5-nitrophenol (7.24 g, 33.2 mmol) (Method 9) in anhydrous DMF was added 2-methoxy-1-bromoethane (6.92 g, 49.8 mmol) and a catalytic amount of potassium iodide (˜100 mg). The reaction was heated at 70° C. for 4 h before being allowed to cool to rt. The reaction was then poured into a separatory funnel and partitioned between EtOAc (˜250 mL) and water (˜250 mL). The organic phase was dried over Na2SO4 and conc in vacuo giving the crude title compound which was taken up in a minimum volume of warm EtOAc. The resulting solution was cooled in an ice bath and hexanes were slowly added to induce crystallization. The resulting precipitate was isolated via vacuum filtration through a fritted funnel and air dried to give pure title compound (8.3 g, 91%). 1H NMR: (300 MHz) 7.87-7.92 (m, 2H), 7.76 (dd, 1H), 4.35 (t, 2H), 3.73 (t, 2H), 3.35 (s, 3H).




[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three


Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[CH3:12][O:13][CH2:14][CH2:15]Br.CCOC(C)=O>CN(C=O)C.[I-].[K+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH2:15][CH2:14][O:13][CH3:12] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.24 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
6.92 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Three
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was then poured into a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc (˜250 mL) and water (˜250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4 and conc in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving the crude title compound which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate was isolated via vacuum filtration through a fritted funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.3 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
